3-(2-methoxyethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea

Description

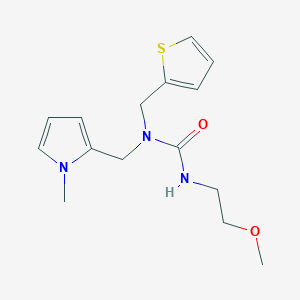

3-(2-Methoxyethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea is a urea derivative with a complex substitution pattern. The urea core is functionalized with three distinct groups:

- A 3-(2-methoxyethyl) group, contributing flexibility and polar character.

- A 1-(thiophen-2-ylmethyl) group, incorporating sulfur-containing heteroaromaticity, which may enhance electronic interactions.

Its synthesis and characterization likely employ standard organic chemistry techniques, such as those described for analogous urea derivatives .

Properties

IUPAC Name |

3-(2-methoxyethyl)-1-[(1-methylpyrrol-2-yl)methyl]-1-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c1-17-8-3-5-13(17)11-18(12-14-6-4-10-21-14)15(19)16-7-9-20-2/h3-6,8,10H,7,9,11-12H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOVJIWZEHXZMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)NCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-methoxyethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea is a complex urea derivative that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and applications in pharmacology.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₈N₂O₂S

- Molecular Weight : 270.36 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of thiophenes with urea derivatives and pyrroles under controlled conditions. The process is often optimized for yield and purity, using methods such as microwave irradiation or solvent-free conditions to enhance efficiency.

Anticancer Properties

Recent studies have indicated that urea derivatives exhibit significant anticancer activities. For instance, compounds similar to the one have been shown to inhibit the growth of various cancer cell lines, including melanoma and breast cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(2-methoxyethyl)-... | B16-F10 (mouse melanoma) | 16.23 | |

| 3-(2-methoxyethyl)-... | U937 (human monocytic) | 17.94 |

Antimicrobial Activity

The compound has also displayed antimicrobial properties against a range of pathogens. Urea derivatives have been recognized for their ability to disrupt bacterial cell walls and inhibit essential enzymes.

| Pathogen | Inhibition Concentration (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 | |

| Streptococcus pyogenes | 0.5 - 1 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound may possess anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, potentially reducing cytokine production in various models of inflammation.

The biological activity of this compound is believed to stem from several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cell proliferation.

- Receptor Binding : It has been shown to interact with specific receptors, potentially altering signaling pathways associated with cancer progression.

- Oxidative Stress Modulation : By influencing oxidative stress levels, the compound may induce apoptosis in cancer cells while protecting normal cells.

Case Studies

Several case studies have documented the efficacy of urea derivatives in clinical settings:

- Case Study on Melanoma Treatment : A clinical trial involving a urea derivative similar to the compound showed promising results in shrinking tumor size in patients with advanced melanoma.

- In Vitro Studies on Bacterial Resistance : Laboratory studies demonstrated that the compound effectively reduced bacterial resistance when combined with existing antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

The methoxyethyl chain in the target compound may increase solubility in polar solvents relative to the rigid methoxyphenyl group in Compound A.

Synthetic Complexity :

- Compound A was synthesized via a one-step carbonylation with 72% yield, suggesting efficient isocyanate intermediacy . The target compound’s synthesis likely involves multi-step alkylation or coupling reactions, though specifics are unavailable.

Pharmacological Implications :

- The thiophene moiety in the target compound could improve bioavailability or target binding in sulfur-dependent biological systems (e.g., enzyme active sites). In contrast, Compound A’s pyrrole-carbonyl group may favor hydrogen-bonding interactions.

Research Findings and Data Gaps

While Compound A’s synthesis and characterization are well-documented , data on the target compound’s physical properties (e.g., solubility, melting point) and bioactivity remain unreported. Structural analogs like these are often analyzed using spectroscopic methods (e.g., $^1$H/$^13$C NMR, HRMS) and crystallographic tools (e.g., SHELXL for refinement , ORTEP-3 for visualization ). Future studies should prioritize:

- Comparative solubility and stability assays.

- Computational modeling to predict binding affinities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.